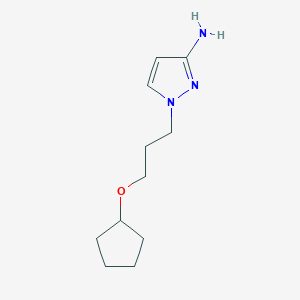
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine is an organic compound that features a cyclopentyloxy group attached to a propyl chain, which is further connected to a pyrazol-3-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclopentyloxypropyl Intermediate: This step involves the reaction of cyclopentanol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(cyclopentyloxy)propanol.
Amination Reaction: The intermediate 3-(cyclopentyloxy)propanol is then reacted with hydrazine hydrate to form 3-(cyclopentyloxy)propylhydrazine.
Cyclization: The final step involves the cyclization of 3-(cyclopentyloxy)propylhydrazine with an appropriate diketone, such as 1,3-diketone, under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or cyclopentyloxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-4-amine: Similar structure with a different position of the amine group.
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position.
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-carboxamide: Contains a carboxamide group instead of an amine.
Uniqueness
1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-(3-cyclopentyloxypropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c12-11-6-8-14(13-11)7-3-9-15-10-4-1-2-5-10/h6,8,10H,1-5,7,9H2,(H2,12,13) |
InChI-Schlüssel |
MZSPBUMAWGKCSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OCCCN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
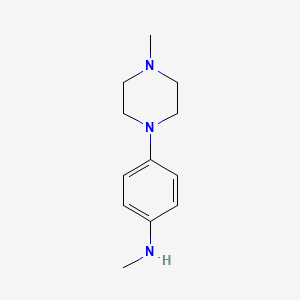

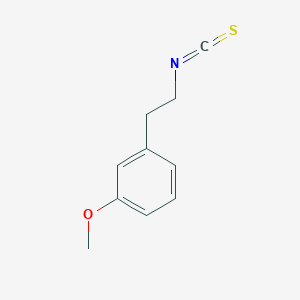
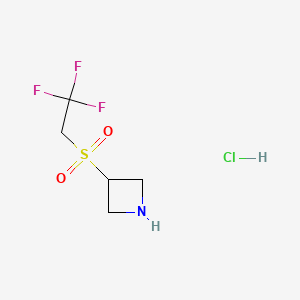
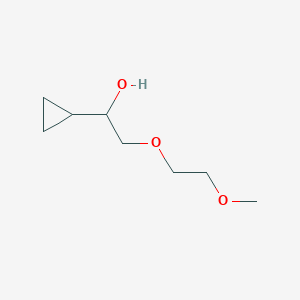
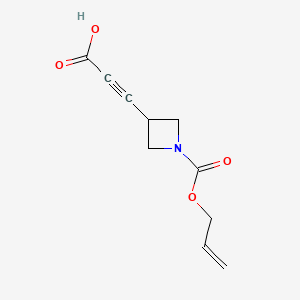
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
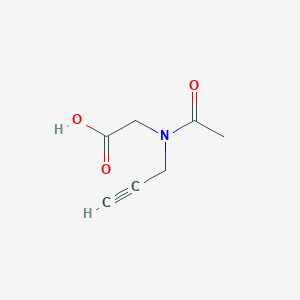
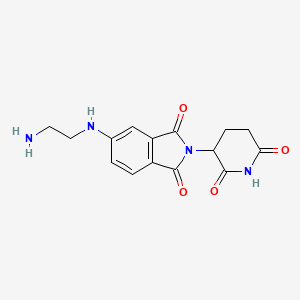
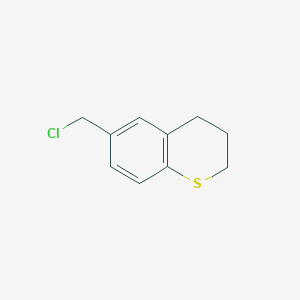
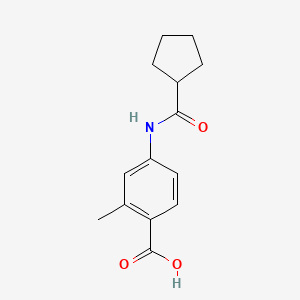
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
